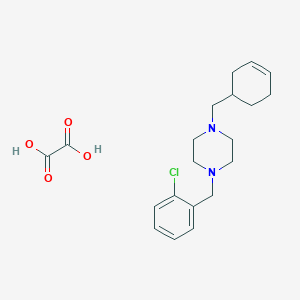
N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is a quinoline derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride is not fully understood. However, studies have suggested that it may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response. Its anti-tumor activity is believed to be due to its ability to induce apoptosis and inhibit cell proliferation. Its anti-microbial activity is thought to be due to its ability to disrupt bacterial cell walls.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and swelling in animal models of arthritis and colitis. It has also been found to inhibit the growth of various cancer cell lines. Additionally, it has been shown to have antibacterial and antifungal activity against a range of pathogens.
实验室实验的优点和局限性
One of the main advantages of using N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride in lab experiments is its versatility. It has been shown to exhibit a range of biological activities, making it a useful tool for studying various disease processes. Additionally, it has been found to be relatively non-toxic, making it a safer alternative to some other compounds used in scientific research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research involving N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride. One area of interest is its potential use as a cancer therapeutic. Further studies are needed to determine its efficacy in animal models and to elucidate its mechanism of action. Additionally, its potential use as an anti-inflammatory and anti-microbial agent warrants further investigation. Finally, its relatively low solubility in water suggests that there may be opportunities to modify its structure to improve its properties for use in scientific research.
合成方法
The synthesis of N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride involves the reaction of 2,3-dimethylaniline with 2-methyl-4-quinolinol in the presence of a suitable catalyst. The resulting intermediate is then reacted with methoxyacetic acid to yield the final product in the form of a hydrochloride salt.
科学研究应用
N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis. Additionally, it has been shown to have anti-tumor activity, suggesting its potential as a cancer therapeutic. Furthermore, it has been found to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O.ClH/c1-12-6-5-7-17(14(12)3)21-19-10-13(2)20-18-9-8-15(22-4)11-16(18)19;/h5-11H,1-4H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWESZWIBKDJQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=C3C=C(C=CC3=NC(=C2)C)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate](/img/structure/B5131725.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B5131737.png)
![3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5131744.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131751.png)
![5-(1H-indazol-3-ylcarbonyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5131753.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131754.png)

![N-benzyl-N-methyl-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5131759.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5131760.png)

![2-[2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B5131793.png)
![N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B5131815.png)
![3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole](/img/structure/B5131822.png)
![N-[2-(1-naphthyloxy)ethyl]-5-nitro-8-quinolinamine](/img/structure/B5131825.png)